Balanced Dual IKKα/β Inhibition with Moderate Potency
INH14 exhibits a balanced dual inhibition profile against IKKα and IKKβ, with IC50 values of 8.97 μM and 3.59 μM, respectively, resulting in an IKKα/IKKβ selectivity ratio of 2.5 [1]. This contrasts sharply with the highly IKKβ-selective inhibitors TPCA-1 (selectivity ratio >22) and MLN-120B (>50), as well as the allosteric inhibitor BMS-345541 (selectivity ratio ~13.3) . The modest potency and dual-target engagement make INH14 a unique tool for simultaneously modulating both canonical (IKKβ) and non-canonical (IKKα) NF-κB pathways.
| Evidence Dimension | IKKα/IKKβ inhibition profile |
|---|---|
| Target Compound Data | IKKα IC50: 8.97 μM; IKKβ IC50: 3.59 μM; selectivity ratio: 2.5 |
| Comparator Or Baseline | BMS-345541: IKKα IC50 4 μM, IKKβ IC50 0.3 μM, ratio 13.3; TPCA-1: IKKβ IC50 0.0179 μM, >22-fold selective; MLN-120B: IKKβ IC50 0.045 μM, >50-fold selective |
| Quantified Difference | INH14 exhibits 2.5-fold IKKβ-over-IKKα preference vs. 13-50+ fold for comparators |
| Conditions | Cell-free kinase assays with recombinant IKKα/IKKβ |
Why This Matters
This balanced dual inhibition is essential for research on IKKα-dependent non-canonical NF-κB signaling, where IKKβ-selective agents would fail to recapitulate the full biological effect.
- [1] Drexel M, Kirchmair J, Santos-Sierra S. INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. ChemBioChem. 2019;20(5):710-717. View Source
